GSK2820151 -

GSK2820151

Catalog Number: EVT-269969
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK2820151 is an orally bioavailable inhibitor of the bromodomain and extra-terminal (BET) family of proteins, with potential antineoplastic activity. Upon oral administration, the BET inhibitor GSK2820151 binds to the acetylated lysine recognition motifs in the bromodomains of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression.
Overview

GSK2820151 is a small molecule compound developed by GlaxoSmithKline, primarily recognized as a selective inhibitor targeting bromodomain and extra-terminal (BET) proteins. BET proteins, including BRD2, BRD3, BRD4, and BRDT, are critical in regulating gene expression by recognizing acetylated lysine residues on histones and non-histone proteins. The inhibition of these proteins is particularly relevant in cancer therapy, as they are often implicated in the transcriptional regulation of oncogenes. GSK2820151 has shown promise in preclinical studies for its ability to modulate gene expression associated with cancer progression and inflammation .

Source

The compound is synthesized through proprietary methods developed by GlaxoSmithKline and has been characterized in various scientific publications and patents. Its chemical structure and biological activity have been detailed in several studies focusing on bromodomain inhibitors .

Classification

GSK2820151 is classified as a bromodomain inhibitor, which falls under the category of epigenetic modulators. These compounds are designed to interfere with protein-protein interactions mediated by bromodomains, thus influencing transcriptional regulation and cellular processes involved in cancer and other diseases .

Synthesis Analysis

Methods

The synthesis of GSK2820151 involves multiple steps typical of small molecule drug development. The process begins with the construction of the core scaffold, followed by the introduction of various functional groups to enhance selectivity and potency against specific bromodomain targets.

Technical Details

  • Starting Materials: The synthesis utilizes commercially available reagents and intermediates.
  • Reactions: Key reactions include coupling reactions to form amide bonds, cyclization to create heterocycles, and functional group modifications to optimize pharmacokinetic properties.
  • Purification: The final product is purified using techniques such as chromatography to achieve high purity necessary for biological testing.
Molecular Structure Analysis

Structure

GSK2820151 features a complex molecular structure characterized by a central aromatic core that interacts with the bromodomain binding site. The compound's design allows it to fit into the hydrophobic pocket formed by the bromodomain, crucial for its inhibitory activity.

Data

  • Molecular Formula: C₁₈H₁₈N₄O₂
  • Molecular Weight: 338.37 g/mol
  • 3D Structure: The spatial arrangement of atoms allows for optimal interaction with acetylated lysines on target proteins, facilitating effective inhibition .
Chemical Reactions Analysis

Reactions

GSK2820151 primarily acts through competitive inhibition of bromodomains. It binds to the acetyl-lysine recognition site, thereby preventing the recruitment of transcriptional machinery necessary for gene expression.

Technical Details

  • Binding Affinity: The compound exhibits high affinity for specific BET proteins, which has been quantified using techniques such as surface plasmon resonance.
  • Selectivity: GSK2820151 shows selectivity towards certain bromodomains over others, which is critical for minimizing off-target effects .
Mechanism of Action

Process

The mechanism of action involves GSK2820151 binding to the bromodomain of target proteins, disrupting their interaction with acetylated histones. This action leads to a reduction in transcriptional activation of genes associated with cancer cell proliferation and survival.

Data

  • Target Proteins: Primarily inhibits BRD4 but may affect other BET family members depending on concentration and cellular context.
  • Biological Effects: Inhibition results in decreased expression of oncogenes such as MYC, contributing to anti-cancer effects observed in preclinical models .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but exhibits limited water solubility.

Chemical Properties

  • Stability: Chemically stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Log P (Partition Coefficient): Indicates moderate lipophilicity, which is beneficial for cellular uptake .
Applications

GSK2820151 is primarily explored for its potential applications in cancer therapy. Its ability to inhibit BET proteins makes it a candidate for treating various malignancies where these proteins play a critical role in tumorigenesis. Additionally, ongoing research investigates its effects on inflammatory diseases due to its influence on transcriptional regulation pathways associated with immune responses .

Introduction to BET Bromodomain Inhibition in Epigenetic Therapeutics

Role of BET Proteins in Transcriptional Regulation and Epigenetic Dysregulation

BET proteins (BRD2, BRD3, BRD4, and BRDT) function as epigenetic "readers" that recognize acetylated lysine residues on histone tails and transcription factors via their tandem bromodomains (BD1 and BD2). These structurally conserved modules form a hydrophobic acetyl-lysine binding pocket composed of four alpha helices (αZ, αA, αB, αC) and variable ZA/BC loops that confer ligand specificity [2] [4]. BRD4, the most extensively studied BET family member, acts as a central transcriptional coordinator by:

  • Recruiting Positive Transcription Elongation Factor b (P-TEFb) to phosphorylate RNA Polymerase II, enabling transcriptional elongation [3] [4]
  • Interacting with the Mediator complex to bridge enhancer-promoter communication [4]
  • Utilizing its Extra-Terminal (ET) domain to recruit chromatin modifiers like NSD3, JMJD6, and CHD4 [2] [6]This multi-faceted engagement positions BET proteins at super-enhancers—genomic regions densely packed with transcription factors and coactivators that drive expression of genes governing cell identity, proliferation, and survival (e.g., MYC, BCL2) [4] [5]. Pathological overexpression or hijacking of BET proteins (e.g., BRD4-NUT fusion in NUT midline carcinoma) leads to epigenetic dysregulation, characterized by hyperactivation of oncogenic and inflammatory transcriptional programs [3] [10].

Table 1: BET Protein Functions in Transcriptional Regulation

BET ProteinKey Interacting PartnersTranscriptional FunctionDisease Link
BRD4P-TEFb, Mediator, NSD3Pol II elongation, enhancer activationNUT carcinoma, AML, solid tumors
BRD2E2F, HATs/HDACsCell cycle progression, chromatin remodelingDLBCL, autoimmune diseases
BRD3GATA1Erythroid differentiationAML, hematological malignancies
BRDTTestis-specific factorsSpermatogenesisN/A

Rationale for Targeting BET Bromodomains in Disease Pathogenesis

Therapeutic targeting of BET bromodomains is grounded in their pathogenic roles across oncology, inflammation, and autoimmune disorders:

  • Cancer Pathogenesis: BET proteins sustain oncogene expression in hematologic and solid tumors. BRD4 directly regulates MYC transcription in acute myeloid leukemia (AML) and Burkitt’s lymphoma, while BRD3/4 fusions with NUT drive NUT midline carcinoma by forming aberrant transcriptional condensates [3] [9] [10]. Preclinical studies confirm tumor regression upon BET disruption via MYC downregulation [4] [10].
  • Inflammatory and Autoimmune Diseases: BET proteins mediate cytokine-induced NF-κB activation. In pancreatic β-cells, BET inhibition selectively attenuates inflammatory gene transcription (e.g., IL-1β, TNFα) while sparing homeostatic genes, highlighting precision in suppressing pathological signaling [1].
  • Therapeutic Selectivity: Unlike broad epigenetic modulators (e.g., HDAC inhibitors), BET inhibitors exploit cancer cells' dependency on "transcriptional addiction," wherein malignant cells exhibit heightened sensitivity to disruption of oncogenic enhancers [4] [5].

Table 2: Key Disease Mechanisms Involving BET Proteins

Disease CategoryMolecular MechanismTranscriptional TargetsTherapeutic Rationale
NUT Midline CarcinomaBRD4-NUT fusion oncoproteinNUT-dependent genesBromodomain disruption induces differentiation [9] [10]
Acute Myeloid LeukemiaBRD4 sustains oncogene expressionMYC, BCL2, CDK6Synthetic lethality with existing mutations [3] [10]
Autoimmune DiabetesBRD4-p65 complex activationPro-inflammatory cytokines (e.g., IL-6)Selective NF-κB inhibition [1]
Prostate CancerBRD4-AR transcriptional synergyAndrogen receptor targetsOvercoming resistance to hormonal therapy [4]

Emergence of GSK2820151 in the Context of Bromodomain Drug Discovery

GSK2820151 represents a strategic evolution in bromodomain drug discovery, addressing limitations of first-generation BET inhibitors:

  • Historical Development: Early BET inhibitors (e.g., JQ1, I-BET) established proof-of-concept by competitively displacing BET proteins from acetylated chromatin [3] [10]. While effective preclinically, these pan-BET inhibitors exhibited dose-limiting toxicities due to broad activity against all BET family members and limited selectivity among bromodomain subfamilies [2] [6].
  • Structural Innovations: GSK2820151 emerged from efforts to optimize selectivity and potency. Key design strategies include:
  • Bivalent Inhibitors: Compounds simultaneously engaging both BD1 and BD2 to enhance occupancy and residence time [6].
  • BD-Selective Agents: Exploiting sequence variations in ZA/BC loops to achieve BD1- or BD2-specific inhibition [6] [10].
  • ET Domain Targeting: Novel approaches disrupting protein-protein interactions mediated by the C-terminal ET domain [2] [6].
  • Differentiation from Predecessors: GSK2820151 was engineered for improved kinome selectivity and reduced off-target effects compared to kinase-BET dual inhibitors (e.g., LY294002) [6] [10]. Its chemical structure optimizes interactions with the acetyl-lysine binding pocket, potentially enhancing efficacy in tumors reliant on BRD4-mediated transcriptional amplification.

Properties

Product Name

GSK2820151

IUPAC Name

Unknown

Solubility

Soluble in DMSO

Synonyms

GSK2820151; GSK-2820151; GSK 2820151.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.